7-Chloro-5-phenyl-3-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one
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Overview
Description
7-Chloro-5-phenyl-3-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one: is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, sedative, and muscle relaxant properties . This specific compound is characterized by the presence of a chloro group at the 7th position, a phenyl group at the 5th position, and a benzoylhydrazino group at the 3rd position of the benzodiazepine core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-phenyl-3-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the 1,4-benzodiazepine-2-one core.
Introduction of the Chloro Group: The chloro group is introduced at the 7th position through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Phenyl Group: The phenyl group is introduced at the 5th position via a Friedel-Crafts acylation reaction.
Formation of the Benzoylhydrazino Group: The benzoylhydrazino group is introduced at the 3rd position through a condensation reaction with benzoyl hydrazine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow chemistry techniques are often employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The chloro group at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzodiazepines.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various benzodiazepine derivatives with potential pharmacological activities.
Biology:
Receptor Studies: It is used in studies to understand the binding interactions with benzodiazepine receptors in the central nervous system.
Medicine:
Pharmacological Research: The compound is investigated for its potential therapeutic effects, including anxiolytic and sedative properties.
Industry:
Pharmaceutical Manufacturing: It is used in the production of benzodiazepine-based medications.
Mechanism of Action
The compound exerts its effects by binding to the benzodiazepine receptors in the central nervous system. These receptors are associated with the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). By enhancing the binding of GABA to its receptors, the compound increases the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects .
Comparison with Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Phenazepam: A benzodiazepine with a bromine group at the 7th position and similar pharmacological effects.
Oxazepam: A benzodiazepine with a hydroxyl group at the 3rd position.
Uniqueness: 7-Chloro-5-phenyl-3-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one is unique due to the presence of the benzoylhydrazino group at the 3rd position, which may confer distinct pharmacological properties compared to other benzodiazepines .
Properties
CAS No. |
84044-24-6 |
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Molecular Formula |
C22H17ClN4O2 |
Molecular Weight |
404.8 g/mol |
IUPAC Name |
N'-(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)benzohydrazide |
InChI |
InChI=1S/C22H17ClN4O2/c23-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)25-20(22(29)24-18)26-27-21(28)15-9-5-2-6-10-15/h1-13,20,26H,(H,24,29)(H,27,28) |
InChI Key |
ZATAEBQHVRCMSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)NNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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